N-Phenylpyridin-2(1H)-one

Description

BenchChem offers high-quality N-Phenylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

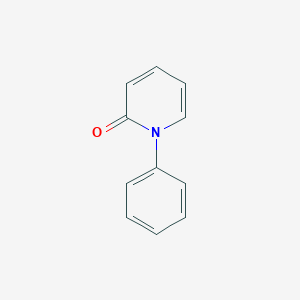

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWNTNFZAGSJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344682 | |

| Record name | N-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13131-02-7 | |

| Record name | N-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-Phenylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of N-Phenylpyridin-2(1H)-one (CAS No: 13131-02-7). As a key scaffold in medicinal chemistry and a metabolite of interest, a thorough understanding of its physical characteristics is paramount for researchers in drug discovery and development. This document collates and analyzes critical data, including physicochemical properties and spectral data, and provides standardized methodologies for their experimental determination.

Introduction: The Significance of N-Phenylpyridin-2(1H)-one

N-Phenylpyridin-2(1H)-one, also known as 1-phenyl-2-pyridone, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its core structure is present in various biologically active molecules. Notably, it is a known metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis. Therefore, a detailed understanding of its physical and chemical properties is crucial for pharmacokinetic studies, metabolite identification, and the design of novel therapeutic agents. This guide aims to provide a centralized and in-depth resource for scientists working with this compound.

Physicochemical Properties

The physical state and solubility of a compound are fundamental parameters that influence its handling, formulation, and biological absorption. N-Phenylpyridin-2(1H)-one is an off-white solid at room temperature.[1]

Core Physical Data

A summary of the key physical properties of N-Phenylpyridin-2(1H)-one is presented in the table below. These values are essential for a variety of experimental and computational applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.19 g/mol | [2] |

| Melting Point | 124-125 °C | |

| Boiling Point | Data not available | - |

| Appearance | Off-White Solid | [1] |

| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol | [1] |

Structural and Electronic Properties

The arrangement of atoms and distribution of electrons within a molecule dictate its physical behavior. The interplay of the phenyl and pyridone rings in N-Phenylpyridin-2(1H)-one results in a specific molecular geometry that influences its crystal packing and intermolecular interactions.

Caption: Molecular structure of N-Phenylpyridin-2(1H)-one.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for its identification and the elucidation of its structure. The following sections detail the expected and reported spectral data for N-Phenylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of N-Phenylpyridin-2(1H)-one will exhibit distinct signals for the protons on both the pyridone and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic systems.

Expected ¹H NMR Data:

-

Phenyl Protons: Signals for the five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ortho, meta, and para protons will likely show distinct multiplets due to spin-spin coupling.

-

Pyridone Protons: The four protons on the pyridone ring will also resonate in the aromatic region, with their chemical shifts influenced by their proximity to the nitrogen and carbonyl groups.

Note: Specific, experimentally verified peak assignments and coupling constants for N-Phenylpyridin-2(1H)-one are not consistently available in public databases. Researchers should acquire experimental data for unambiguous assignment.

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data:

-

Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C=O) is expected, typically above δ 160 ppm.

-

Aromatic Carbons: The eleven aromatic carbons of the phenyl and pyridone rings will produce a series of signals in the approximate range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Data:

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. This is a key diagnostic peak for the pyridone ring.

-

C=C and C-N Stretches: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines a typical procedure for determining a key physical property.

Melting Point Determination

Objective: To determine the melting point of N-Phenylpyridin-2(1H)-one using a digital melting point apparatus.

Materials:

-

N-Phenylpyridin-2(1H)-one sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation: Ensure the N-Phenylpyridin-2(1H)-one sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating rate to quickly approach the expected melting point (around 124-125 °C).

-

Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Replicate: Perform the measurement in triplicate to ensure accuracy and report the average range.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary, leading to a sharper and more accurate melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide has consolidated the key physical and spectroscopic properties of N-Phenylpyridin-2(1H)-one. The provided data and experimental methodologies serve as a valuable resource for researchers engaged in drug development and related scientific disciplines. Accurate characterization of this compound is fundamental to advancing our understanding of its role in biological systems and for the development of new chemical entities.

References

-

PubChem. N-Phenyl-2-pyridone. National Center for Biotechnology Information. [Link]

Sources

Physicochemical Characterization of N-Phenylpyridin-2(1H)-one: A Guide to Solubility and Melting Point Analysis

An In-Depth Technical Guide for Researchers

Abstract: N-Phenylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its melting point and solubility. These parameters are critical for purification, formulation, dosage design, and predicting bioavailability.[2] This technical guide provides a comprehensive analysis of the factors influencing the melting point and solubility of N-Phenylpyridin-2(1H)-one, outlines authoritative experimental protocols for their determination, and offers insights grounded in molecular structure and intermolecular forces. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this compound for advanced applications.

Core Physicochemical & Structural Properties

A molecule's behavior is dictated by its structure. N-Phenylpyridin-2(1H)-one possesses a unique architecture, combining a polar pyridinone ring with a nonpolar phenyl substituent. This duality is central to its physical properties. The key computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| IUPAC Name | 1-phenylpyridin-2-one | [3] |

| XLogP3-AA | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | [3] |

| Topological Polar Surface Area | 20.3 Ų | [3] |

| Rotatable Bond Count | 1 (Phenyl-Nitrogen bond) | [3] |

The XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[4] Critically, the molecule has a hydrogen bond acceptor (the carbonyl oxygen) but no donor sites, which significantly influences its interaction with protic solvents and its crystal packing arrangement.[3]

Melting Point Analysis

The melting point is a fundamental thermal property that provides insights into the purity of a crystalline solid and the strength of its crystal lattice forces.[5] For a pure, crystalline compound, the melting point is typically a sharp, well-defined range. The presence of impurities generally causes a depression and broadening of this range.

Factors Governing the Melting Point of N-Phenylpyridin-2(1H)-one

The melting point is a direct consequence of the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[6] For N-Phenylpyridin-2(1H)-one, these forces include:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) on the pyridinone ring creates a significant molecular dipole, leading to strong electrostatic attractions between adjacent molecules in the crystal lattice.

-

π–π Stacking: The presence of two aromatic systems—the phenyl ring and the pyridinone ring—allows for favorable π–π stacking interactions, which contribute significantly to the crystal lattice energy.[7]

-

Van der Waals Forces: These ubiquitous, weaker forces contribute to the overall stability of the crystal packing, arising from the large surface area of the molecule.

-

Molecular Symmetry & Packing Efficiency: The overall shape of the molecule, including the dihedral angle of the phenyl group relative to the pyridinone ring, dictates how efficiently the molecules can pack together. Higher symmetry and more compact packing generally lead to higher melting points due to stronger intermolecular contacts.[6][8]

The Potential for Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[9][10] Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities. Given the rotational freedom of the N-phenyl bond and the potential for various π-stacking arrangements, it is plausible that N-Phenylpyridin-2(1H)-one could exhibit polymorphism under different crystallization conditions.[10][11] The existence of polymorphs is a critical consideration in drug development, as the most stable form is typically desired for formulation.[11]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard and authoritative method for determining the melting point range of a solid organic compound using a digital melting point apparatus.[12][13]

Methodology:

-

Sample Preparation:

-

Ensure the sample of N-Phenylpyridin-2(1H)-one is completely dry and crystalline. If necessary, grind the sample into a fine powder using a mortar and pestle to ensure uniform packing.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[12]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C per minute to find a rough range. Allow the apparatus to cool significantly before the next step.

-

For an accurate measurement, set the apparatus to heat rapidly to about 20 °C below the expected melting point.[12]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Reporting:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-1.0 °C).

-

Perform the determination in triplicate to ensure reproducibility.

-

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.[2] It is a critical parameter in drug development, influencing everything from route of administration to bioavailability.[14] The principle of "like dissolves like" is the cornerstone for predicting solubility: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[15]

Predicted Solubility of N-Phenylpyridin-2(1H)-one

Based on its molecular structure, a qualitative solubility profile can be predicted:

-

Water: Solubility is expected to be low. While the polar pyridinone moiety can interact with water, the large, nonpolar surface area of the phenyl group and the hydrocarbon backbone of the pyridinone ring are energetically unfavorable to solvate in water.[16]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted. These solvents can effectively solvate the polar pyridinone portion of the molecule through dipole-dipole interactions without being hindered by the nonpolar phenyl group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These alcohols can interact with the carbonyl group and can also solvate the nonpolar regions of the molecule via their alkyl chains.[17]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. While toluene may show some solubility due to potential π-π interactions with the aromatic rings, highly aliphatic solvents like hexane are poor solvents for the polar pyridinone structure.

Predicted Solubility Summary:

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |

| Moderately Polar | Toluene, Diethyl Ether | Moderate | Toluene can engage in π-stacking; ether is a poor H-bond acceptor. |

| Polar Aprotic | Acetone, Ethyl Acetate | Good | Strong dipole-dipole interactions with the carbonyl group. |

| Polar Protic | Ethanol, Methanol | Good | Hydrogen bonding with the carbonyl group and dispersion forces. |

| Highly Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions. |

| Aqueous | Water, 5% HCl, 5% NaOH | Low | Large nonpolar surface area; lack of ionizable groups. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility class of N-Phenylpyridin-2(1H)-one.[18]

Methodology:

-

Preparation: Set up a series of labeled test tubes, one for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Acetone, Hexane).

-

Solute Addition: Place approximately 20-30 mg of N-Phenylpyridin-2(1H)-one into each test tube.

-

Solvent Addition: Add the chosen solvent to the first tube dropwise, up to a total volume of 1 mL. After each addition of a few drops, vigorously agitate the tube for 10-20 seconds.[18]

-

Observation: Observe the mixture closely. Classify the solubility based on the following criteria:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing: Repeat the procedure for each solvent, using a fresh, clean test tube for each test.

-

Reporting: Record the observations for each solvent in a clear, tabular format.

Workflow Visualization:

Caption: Systematic Workflow for Qualitative Solubility Testing.

Conclusion

The melting point and solubility of N-Phenylpyridin-2(1H)-one are governed by a delicate interplay of its structural features. The polar pyridinone ring and nonpolar phenyl group create a molecule of moderate lipophilicity with specific intermolecular interaction capabilities, including strong dipole-dipole forces and π–π stacking, but an inability to self-associate via hydrogen bonding. These characteristics suggest a moderate to high melting point and a solubility profile favoring polar aprotic and protic organic solvents over water and nonpolar aliphatic solvents. Due to the potential for polymorphism, experimentally determined data is paramount for any application. The authoritative protocols provided in this guide offer a robust framework for researchers to precisely characterize N-Phenylpyridin-2(1H)-one, ensuring data integrity and facilitating its effective use in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 598785, N-Phenyl-2-pyridone. PubChem. Retrieved from [Link]

-

MDPI (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules. Retrieved from [Link]

-

University of Calgary (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

-

University of Toronto (n.d.). Solubility of Organic Compounds. Chemistry Labs. Retrieved from [Link]

- Google Patents (2021). WO2021064186A1 - Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain.

-

Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

ResearchGate (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

-

MDPI (2020). Synthon Polymorphism and π–π Stacking in N -Phenyl-2-hydroxynicotinanilides. Crystals. Retrieved from [Link]

-

Avens Publishing Group (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Archives of Organic and Inorganic Chemical Sciences. Retrieved from [Link]

-

SciSpace (2014). Two polymorphs of N-phenylpyridin-4-amine. Journal of Molecular Structure. Retrieved from [Link]

-

National Center for Biotechnology Information (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. Retrieved from [Link]

-

ResearchGate (2015). Solubilities of Naringin and Naringenin in Different Solvents and Dissociation Constants of Naringenin. Retrieved from [Link]

-

ResearchGate (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Retrieved from [Link]

-

Chemistry LibreTexts (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chtiba, S. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. Retrieved from [Link]

-

National Center for Biotechnology Information (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]

-

Ascendia Pharmaceuticals (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

MDPI (2018). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. Molecules. Retrieved from [Link]

-

Clark, J. (n.d.). Heterocyclic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Mettler Toledo (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Truman State University (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unacademy (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Britannica (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

ResearchGate (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

-

Royal Society of Chemistry (2016). Carrying out a melting point determination. YouTube. Retrieved from [Link]

-

CrystEngComm (2013). Polymorphism in unusual one-dimensional coordination polymers based on cadmium(ii) and 2-mercaptopyridine N-oxide. RSC Publishing. Retrieved from [Link]

- Google Patents (2010). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.

-

Master Organic Chemistry (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

-

Chemistry LibreTexts (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

-

Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

MDPI (2024). New Findings on the Crystal Polymorphism of Imepitoin. Pharmaceutics. Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. N-Phenyl-2-pyridone | C11H9NO | CID 598785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mt.com [mt.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. boa.unimib.it [boa.unimib.it]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Melting Point [unacademy.com]

- 14. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.ws [chem.ws]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Metabolic Profile of Pirfenidone: Elucidating the Role and Analysis of its Metabolites

This guide provides a comprehensive technical overview of the metabolism of Pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis (IPF). We will delve into the biochemical transformations Pirfenidone undergoes in vivo, with a primary focus on its major and minor metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Pirfenidone's pharmacokinetics and the analytical methodologies required for its study.

Introduction to Pirfenidone and its Clinical Significance

Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone) is an orally active small molecule with demonstrated anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2] It is a cornerstone in the management of IPF, a progressive and fatal lung disease.[1][3] The therapeutic efficacy of Pirfenidone is attributed to its ability to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, thereby attenuating fibroblast proliferation and collagen synthesis.[2][4] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety.

Addressing a Common Misconception: The Case of N-Phenylpyridin-2(1H)-one

A recurring query in the study of Pirfenidone's metabolism is the potential role of N-Phenylpyridin-2(1H)-one. It is imperative to clarify from the outset that, based on extensive metabolic studies, N-Phenylpyridin-2(1H)-one is not a metabolite of Pirfenidone .

Pirfenidone's chemical structure is 5-methyl-1-phenyl-2(1H)-pyridone.[3] The metabolic processes documented for Pirfenidone primarily involve oxidation of the methyl group, not the cleavage of the N-phenyl bond that would be required to form N-Phenylpyridin-2(1H)-one. The subsequent sections of this guide will detail the scientifically validated metabolic pathways of Pirfenidone.

The Primary Metabolic Pathway of Pirfenidone

The biotransformation of Pirfenidone is predominantly hepatic and yields a major, pharmacologically inactive metabolite, 5-carboxy-pirfenidone. This process occurs via an intermediate metabolite, 5-hydroxymethyl pirfenidone.

The Role of Cytochrome P450 Enzymes

The metabolism of Pirfenidone is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP1A2 is the major enzyme responsible for the oxidation of Pirfenidone to 5-hydroxymethyl pirfenidone, accounting for approximately 48% of its metabolism.[5] Other CYP isoforms, to a lesser extent, are also involved.

The following diagram illustrates the primary metabolic cascade of Pirfenidone:

Caption: Primary metabolic pathway of Pirfenidone.

Pharmacokinetics of Pirfenidone and 5-carboxy-pirfenidone

The pharmacokinetic profiles of Pirfenidone and its major metabolite are characterized by rapid absorption and elimination.

| Compound | Tmax (hours) | Elimination Half-life (hours) | Primary Route of Elimination |

| Pirfenidone | ~0.5[5] | ~3[5] | Metabolism |

| 5-carboxy-pirfenidone | 1.5 - 2.2 | 2.1 - 2.6 | Renal (Urine)[5] |

Data compiled from FDA reports and pharmacokinetic studies.[5][6]

Minor Metabolic Pathways and Reactive Intermediates

While the formation of 5-carboxy-pirfenidone is the principal metabolic route, other minor pathways exist. These can lead to the formation of reactive intermediates, which may have implications for idiosyncratic drug reactions.

Studies have suggested the formation of a quinone methide intermediate derived from Pirfenidone.[7][8] This reactive species can form conjugates with glutathione (GSH) and N-acetylcysteine (NAC), which have been detected in microsomal and hepatocyte incubations, as well as in the bile and urine of rats administered Pirfenidone.[7][8] The formation of these adducts is a critical area of investigation for understanding potential mechanisms of Pirfenidone-induced toxicity.[7][8][9]

The proposed pathways for the formation of the reactive quinone methide intermediate are as follows:

Caption: Proposed pathways for reactive metabolite formation.

Analytical Methodologies for the Quantification of Pirfenidone and its Metabolites

Accurate and sensitive analytical methods are essential for the pharmacokinetic and metabolic profiling of Pirfenidone. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Sample Preparation

Biological matrices such as plasma, urine, and tissue homogenates require careful sample preparation to remove interfering substances and concentrate the analytes of interest. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a complex matrix.

HPLC-MS/MS Method for the Simultaneous Quantification of Pirfenidone, 5-hydroxymethyl pirfenidone, and 5-carboxy-pirfenidone

The following is a representative, field-proven protocol for the analysis of Pirfenidone and its major metabolites in human plasma.

Step-by-Step Protocol:

-

Standard and Quality Control (QC) Preparation:

-

Prepare stock solutions of Pirfenidone, 5-hydroxymethyl pirfenidone, 5-carboxy-pirfenidone, and a suitable internal standard (e.g., a deuterated analog) in methanol.

-

Serially dilute the stock solutions to create calibration standards and QC samples at various concentrations.

-

-

Plasma Sample Preparation (PPT):

-

To 100 µL of plasma, add 20 µL of internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A UHPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pirfenidone: m/z 186.1 → 108.1

-

5-hydroxymethyl pirfenidone: m/z 202.1 → 184.1

-

5-carboxy-pirfenidone: m/z 216.1 → 172.1

-

-

Optimize collision energies and other source parameters for each analyte.

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the analytes in the QC and unknown samples using the calibration curve.

-

The workflow for this analytical protocol can be visualized as follows:

Caption: Workflow for HPLC-MS/MS analysis.

Clinical Relevance and Future Directions

The study of Pirfenidone's metabolism is of paramount clinical importance. The predominance of CYP1A2 in its metabolism highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme. Furthermore, understanding the formation of reactive metabolites may provide insights into the mechanisms of Pirfenidone-associated adverse events and aid in the development of safer anti-fibrotic therapies.

Future research should focus on:

-

Further characterization of minor metabolic pathways and the enzymes involved.

-

Elucidating the clinical significance of reactive metabolite formation and its potential link to idiosyncratic toxicity.

-

Developing and validating analytical methods for the quantification of Pirfenidone and its metabolites in various biological matrices to support therapeutic drug monitoring and personalized medicine approaches.

References

-

U.S. Food and Drug Administration. (2014). Clinical Pharmacology and Biopharmaceutics Review: Esbriet (pirfenidone). [Link]

-

Li, K., Zou, Y., Wang, Y., Zhou, M., Li, J., Tan, R., ... & Zheng, J. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8393–8404. [Link]

-

Conte, E., Gili, E., Fruciano, M., Fagone, E., Iemmolo, M., Vancheri, C., & Pignataro, F. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 282–291. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40632, Pirfenidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598785, N-Phenyl-2-pyridone. Retrieved from [Link]

-

Ruiz, V., & Ordóñez, R. M. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Frontiers in Pharmacology, 13, 938006. [Link]

-

Xie, Z., Yang, F., Liu, Y., He, X., & Zhu, D. (2016). Pirfenidone in the treatment of idiopathic pulmonary fibrosis: an evidence-based review of its safety and efficacy. Drug Design, Development and Therapy, 10, 2243–2251. [Link]

-

Maini, R., Arlorio, M., Coïsson, J. D., & Travaglia, F. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1032–1035. [Link]

-

O'Connell, K., & O'Reilly, K. (2021). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine, 8, 745815. [Link]

-

He, B., Wang, W., Yang, L., et al. (2019). Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. European Respiratory Journal, 54(4), 1900138. [Link]

-

Rubino, C. M., Bhavnani, S. M., Ambrose, P. G., Forrest, A., & Loutit, J. S. (2009). Effect of food on the pharmacokinetics of pirfenidone in older healthy adults. Pulmonary pharmacology & therapeutics, 22(4), 279–285. [Link]

-

LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Pirfenidone. [Updated 2021 Apr 25]. Available from: [Link]

-

Li, K., Li, J., Tan, R., et al. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8393-8404. [Link]

Sources

- 1. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Therapeutic Applications of Pyridin-2(1H)-one Derivatives

Abstract

The pyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of pyridin-2(1H)-one derivatives. We delve into the synthetic strategies, molecular mechanisms of action, and structure-activity relationships (SAR) that underpin their efficacy as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and recent advancements to catalyze further innovation in this exciting field. We provide detailed experimental protocols for key biological assays and visualize complex signaling pathways to offer a practical and insightful resource for the scientific community.

Introduction: The Allure of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety, a six-membered aromatic heterocycle, serves as a cornerstone for a multitude of biologically active compounds. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse molecular interactions with various biological targets. This versatility has led to the development of several FDA-approved drugs containing this scaffold, such as the cardiotonic agent milrinone and the anti-HIV drug doravirine, underscoring its clinical significance.[1][2]

The synthetic tractability of the pyridin-2(1H)-one ring system, accessible through established condensation reactions, one-pot syntheses, and enamine cyclizations, further enhances its appeal for medicinal chemists.[3][4] This allows for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug discovery. This guide will explore the key therapeutic areas where pyridin-2(1H)-one derivatives are making a significant impact, providing the foundational knowledge and practical tools necessary to advance research in this domain.

Anticancer Applications: Targeting Malignant Proliferation

The pyridine nucleus is a common feature in many anticancer agents, and pyridin-2(1H)-one derivatives have emerged as a promising class of compounds for cancer therapy.[5][6] Their antiproliferative activity has been demonstrated against a range of human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[1][2]

Mechanism of Action: PIM-1 Kinase Inhibition

A key molecular target for many anticancer pyridin-2(1H)-one derivatives is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance in various cancers.[7] Overexpression of PIM-1 is associated with poor prognosis in several malignancies. Pyridin-2(1H)-one derivatives can act as ATP-competitive inhibitors, binding to the active site of PIM-1 and preventing the phosphorylation of its downstream substrates, thereby inducing apoptosis in cancer cells.

Signaling Pathway: PIM-1 Kinase in Cancer Proliferation

Caption: PIM-1 kinase signaling pathway and the inhibitory action of pyridin-2(1H)-one derivatives.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative pyridin-2(1H)-one derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT-116 (Colon) | 5.2 | [2] |

| Compound 2 | HepG-2 (Liver) | 7.8 | [2] |

| Compound 3 | MCF-7 (Breast) | 10.1 | [2] |

| 7a | PC3 (Prostate) | 1.18 | [5] |

| 7d | PC3 (Prostate) | 1.97 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of pyridin-2(1H)-one derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Pyridin-2(1H)-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridin-2(1H)-one derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antiviral Activity: Combating HIV-1

Pyridin-2(1H)-one derivatives have demonstrated significant potential as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][8]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA. NNRTIs, including certain pyridin-2(1H)-one derivatives, bind to an allosteric pocket on the RT enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, leading to its inactivation and the inhibition of viral replication.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

Caption: Workflow for a colorimetric HIV-1 reverse transcriptase inhibition assay.

Quantitative Data: Anti-HIV-1 Activity

The following table presents the antiviral efficacy of selected pyridin-2(1H)-one derivatives against wild-type and mutant strains of HIV-1. The EC50 value represents the concentration of the compound required to inhibit viral replication by 50%.

| Compound ID | HIV-1 Strain | EC50 (µM) | Reference |

| L-697,661 | Wild-type | 0.02-0.8 | [9] |

| 74a | Wild-type | 0.001-0.359 | [1] |

| 74b | Wild-type | 0.001-0.642 | [1] |

| FTC-2 | HIV-1 IIIB | 5.36 | [10] |

| TD-1a | HIV-2 ROD | 4.86 | [10] |

Experimental Protocol: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a non-radioactive method to screen for inhibitors of HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

Streptavidin-coated microplate

-

Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP)

-

Colorimetric substrate for the enzyme

-

Pyridin-2(1H)-one derivatives

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(A)/oligo(dT) template/primer, dNTPs (including biotin-dUTP and DIG-dUTP), and HIV-1 RT in a suitable buffer.

-

Inhibitor Addition: Add various concentrations of the pyridin-2(1H)-one derivatives to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.

-

RT Reaction: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Capture of Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

-

Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.

-

Detection: Add the anti-digoxigenin-enzyme conjugate and incubate. After washing, add the colorimetric substrate.

-

Signal Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of synthesized DNA.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, including neurodegenerative disorders and chronic pain. Pyridin-2(1H)-one derivatives have demonstrated promising anti-inflammatory and neuroprotective properties.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

-

p38α MAPK Inhibition: Some pyridin-2(1H)-one derivatives act as inhibitors of p38α mitogen-activated protein kinase (MAPK).[6] p38α MAPK is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38α MAPK, these compounds can effectively suppress the inflammatory cascade.

-

TLR4 Signaling Pathway Modulation: In the context of neuroinflammation, pyridin-2(1H)-one derivatives can interfere with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor on microglia, the resident immune cells of the central nervous system. Activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of inflammatory mediators, including reactive oxygen species (ROS) and nitric oxide (NO).

Signaling Pathway: TLR4-Mediated Neuroinflammation

Caption: TLR4 signaling pathway in microglia and the inhibitory effects of pyridin-2(1H)-one derivatives.

Quantitative Data: Anti-inflammatory and Neuroprotective Activity

The following table provides data on the inhibitory effects of pyridin-2(1H)-one derivatives on inflammatory mediators.

| Compound ID | Assay | Target Cell | IC50 / Inhibition | Reference |

| Compound 69 | p38α MAPK Inhibition | Enzyme Assay | - | [6] |

| Various | NO Production | BV2 Microglia | Significant reduction | [11] |

| Various | TNF-α Production | BV2 Microglia | Significant reduction | [11] |

| Various | IL-6 Production | BV2 Microglia | Significant reduction | [11] |

Experimental Protocols: Measurement of Inflammatory Mediators

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Culture microglial cells (e.g., BV2) in a 96-well plate.

-

Treat the cells with the pyridin-2(1H)-one derivatives for a specified time.

-

Induce oxidative stress by adding an agent like LPS or H2O2.

-

Wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[2]

-

Wash the cells again to remove excess dye.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

Principle: The Griess assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

Procedure:

-

Collect the cell culture supernatants from treated and control microglial cells.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).[12]

-

Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540-550 nm.[12]

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific cytokines in cell culture supernatants.

Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

-

Add a colorimetric substrate and stop the reaction.

-

Measure the absorbance and calculate the cytokine concentration from the standard curve.

Future Perspectives and Conclusion

The therapeutic potential of pyridin-2(1H)-one derivatives is vast and continues to expand. While significant progress has been made in the preclinical setting, the translation of these promising compounds into clinical candidates remains a key objective. Future research should focus on:

-

Optimizing Drug-like Properties: Enhancing the solubility, metabolic stability, and oral bioavailability of lead compounds.

-

Elucidating Off-Target Effects: Comprehensive profiling to ensure selectivity and minimize potential side effects.

-

Exploring Novel Therapeutic Areas: Investigating the efficacy of these derivatives in other diseases with inflammatory or proliferative components.

-

Combination Therapies: Evaluating the synergistic effects of pyridin-2(1H)-one derivatives with existing therapeutic agents.

References

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863709. [Link]

-

El-Adl, K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10695–10711. [Link]

-

Abdel-Aziz, M., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Bioorganic Chemistry, 94, 103429. [Link]

-

Thomas, I., et al. (2020). Pyridin-2(1H)-one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]

-

Nawrocka-Musiał, D., et al. (2019). PIM-1 kinase as cancer drug target: An update. Oncotarget, 10(44), 4584–4600. [Link]

-

Simijonović, D., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Molecules, 28(22), 7545. [Link]

-

Dollé, V., et al. (1995). A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 38(23), 4679–4686. [Link]

-

Kumar, A., et al. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(9), 3567–3573. [Link]

-

Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences of the United States of America, 88(15), 6863–6867. [Link]

-

Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2145-2157. [Link]

-

Zhang, H., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. Molecules, 27(22), 7640. [Link]

-

Di Pietro, N., et al. (2020). Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLoS One, 15(4), e0231207. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Phenylpyridin-2(1H)-one

Introduction

N-Phenylpyridin-2(1H)-one is a core structural motif present in a wide array of biologically active molecules and functional materials. Its derivatives have garnered significant attention in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents. The robust and efficient synthesis of this scaffold is therefore of paramount importance to researchers in drug discovery and development. This document provides a comprehensive guide to the principal methods for the synthesis of N-Phenylpyridin-2(1H)-one, offering detailed protocols, mechanistic insights, and comparative data to aid in method selection and optimization.

Strategic Approaches to N-Arylation of 2-Pyridone

The synthesis of N-Phenylpyridin-2(1H)-one primarily involves the N-arylation of the 2-pyridone core. The ambident nucleophilic nature of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine, presents a challenge in achieving selective N-arylation over O-arylation. The choice of synthetic methodology is crucial in directing the reaction towards the desired N-phenyl product. This guide will focus on three prominent and effective strategies:

-

Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction.

-

Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction.

-

Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction utilizing boronic acids.

Additionally, modern variations, including the use of diaryliodonium salts and microwave-assisted protocols, will be discussed.

Ullmann Condensation: The Cornerstone of N-Arylation

The Ullmann condensation is a long-established and reliable method for the formation of carbon-nitrogen bonds. It typically involves the reaction of an amine (or, in this case, the pyridone nitrogen) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

Mechanistic Rationale

The generally accepted mechanism for the Ullmann condensation involves the following key steps:

-

Formation of a Copper(I) Amide: The 2-pyridone is deprotonated by the base, and the resulting pyridonate anion reacts with a Cu(I) salt to form a copper(I) pyridonate complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The aryl group and the pyridone nitrogen reductively eliminate from the Cu(III) center, forming the N-C bond of the desired product and regenerating the Cu(I) catalyst.

The choice of base is critical to facilitate the deprotonation of the 2-pyridone, while the ligand can modulate the solubility and reactivity of the copper catalyst.

Diagram: Ullmann Condensation Catalytic Cycle

Caption: Catalytic cycle of the Ullmann condensation for N-arylation of 2-pyridone.

Protocol 1: Classical Ullmann Condensation

This protocol describes a traditional approach for the synthesis of N-Phenylpyridin-2(1H)-one from 2-hydroxypyridine and bromobenzene.

Materials:

-

2-Hydroxypyridine (1.0 eq)

-

Bromobenzene (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine, potassium carbonate, and copper(I) iodide.

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask, followed by the addition of bromobenzene via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Phenylpyridin-2(1H)-one.

Protocol 2: Microwave-Assisted Ullmann Condensation

Microwave irradiation can significantly accelerate the Ullmann condensation, leading to shorter reaction times and often improved yields.[1][2]

Materials:

-

2-Hydroxypyridine (1.0 eq)

-

Iodobenzene (1.1 eq)

-

Copper(I) oxide (Cu₂O) (0.05 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-hydroxypyridine, iodobenzene, copper(I) oxide, and cesium carbonate.

-

Add NMP to the vessel and seal it.

-

Place the vessel in a microwave reactor and heat to 150-180 °C for 30-60 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Protocol 1.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. This method often proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key transformations:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Ligand Exchange and Amine Coordination: The amine (in this case, 2-pyridone) coordinates to the Pd(II) center, displacing a halide ion.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium amide complex.

-

Reductive Elimination: The aryl group and the amide nitrogen reductively eliminate from the palladium center, forming the N-aryl product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as Xantphos, facilitate the oxidative addition and reductive elimination steps.[4][5]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of 2-pyridone.

Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide

This protocol details the synthesis of N-Phenylpyridin-2(1H)-one from 2-hydroxypyridine and iodobenzene using a palladium/Xantphos catalyst system.

Materials:

-

2-Hydroxypyridine (1.0 eq)

-

Iodobenzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

1,4-Dioxane

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ and Xantphos.

-

Evacuate and backfill the tube with an inert gas (argon) three times.

-

Add 1,4-dioxane and stir the mixture at room temperature for 10 minutes to form the active catalyst.

-

In a separate Schlenk tube, add 2-hydroxypyridine and cesium carbonate. Evacuate and backfill with argon.

-

Add the pre-formed catalyst solution to the second tube via cannula.

-

Add iodobenzene to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: A Boronic Acid-Based Approach

The Chan-Lam coupling reaction provides an alternative copper-catalyzed method for C-N bond formation, utilizing arylboronic acids as the aryl source.[6][7] This method is often performed under milder conditions than the traditional Ullmann condensation and can be conducted in the presence of air.

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is thought to proceed through a Cu(II) catalytic cycle:

-

Ligand Exchange: The 2-pyridone and the arylboronic acid coordinate to a Cu(II) salt, such as copper(II) acetate.

-

Transmetalation: The aryl group is transferred from the boron atom to the copper center.

-

Reductive Elimination: The aryl group and the pyridone nitrogen reductively eliminate from the copper, forming the C-N bond and a Cu(0) species.

-

Reoxidation: The Cu(0) is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

The presence of a base, such as pyridine or triethylamine, is often required to facilitate the reaction.

Diagram: Chan-Lam Coupling Catalytic Cycle

Caption: Catalytic cycle of the Chan-Lam coupling for N-arylation of 2-pyridone.

Protocol 4: Chan-Lam N-Arylation

This protocol describes the synthesis of N-Phenylpyridin-2(1H)-one from 2-hydroxypyridine and phenylboronic acid.

Materials:

-

2-Hydroxypyridine (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)₂) (0.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add 2-hydroxypyridine, phenylboronic acid, and copper(II) acetate.

-

Add DCM to the flask, followed by the addition of pyridine.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for the preparation of N-Phenylpyridin-2(1H)-one depends on several factors, including substrate availability, desired scale, and tolerance of functional groups. The following table provides a comparative overview of the methods discussed.

| Method | Catalyst System | Aryl Source | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Cu(I) salt (e.g., CuI, Cu₂O) | Aryl halide (I, Br) | High temperature (120-200 °C), polar aprotic solvent (DMF, NMP) | Cost-effective catalyst, reliable for simple substrates | Harsh reaction conditions, limited functional group tolerance, often requires stoichiometric copper |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine ligand (e.g., Xantphos) | Aryl halide (I, Br, Cl) or triflate | Moderate temperature (80-120 °C), anhydrous solvent (dioxane, toluene) | Mild conditions, broad substrate scope, high yields, excellent functional group tolerance | Expensive catalyst and ligands, requires inert atmosphere |

| Chan-Lam Coupling | Cu(II) salt (e.g., Cu(OAc)₂) | Arylboronic acid | Room temperature to moderate heat, often open to air | Mild conditions, readily available boronic acids, tolerant of air and moisture | Can require stoichiometric copper, substrate-dependent yields |

| Diaryliodonium Salts | Cu(I) salt or metal-free | Diaryliodonium salt | Room temperature | Very mild conditions, rapid reactions | Arylating agent can be more expensive |

Characterization Data for N-Phenylpyridin-2(1H)-one

The identity and purity of the synthesized N-Phenylpyridin-2(1H)-one should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.49-7.41 (m, 3H), 7.38-7.34 (m, 2H), 7.30 (ddd, J = 9.1, 6.6, 2.0 Hz, 1H), 6.67 (dd, J = 9.1, 1.4 Hz, 1H), 6.24 (td, J = 6.6, 1.4 Hz, 1H).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162.2, 140.6, 139.6, 131.9, 129.3, 128.8, 126.9, 121.3, 106.1.

-

Mass Spectrometry (ESI): m/z 172.07 [M+H]⁺.

Conclusion

The synthesis of N-Phenylpyridin-2(1H)-one can be effectively achieved through several cross-coupling strategies. The classical Ullmann condensation offers a cost-effective route, while the Buchwald-Hartwig amination provides superior versatility and milder conditions, making it suitable for complex molecules. The Chan-Lam coupling presents a convenient alternative using readily available boronic acids. The choice of method should be guided by the specific requirements of the research, including cost, scale, and functional group compatibility. The protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions and successfully synthesizing this important chemical scaffold.

References

-

Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]

-

Onomura, O., et al. (2020). Metal-free N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7930-7935. [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Wu, G. G., et al. (1999). A novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. Organic Letters, 1(5), 745-747. [Link]

-

Hama, T., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(46), 15511–15521. [Link]

-

PubChem. (n.d.). N-Phenyl-2-pyridone. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

-

Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

-

Prendergast, A. M., Pardo, L. M., & McGlacken, G. P. (2018). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. Chemistry – A European Journal, 24(53), 14169-14173. [Link]

-

Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

-

Weng, G., Cheng, L., Xue, Y., & Cui, X. (2017). Trapping of in Situ Generated Active Intermediate 1,4-Oxazepines with Alcohols/Thiols and Aldehydes: A Cascade Reaction To Synthesize 2-Alkoxy/2-Sulfenylpyridines and Dihydrofuro[2,3-b]pyridines. The Journal of Organic Chemistry, 82(18), 9515–9524. [Link]

-

Zhang, H., et al. (2008). CuI-Catalyzed Coupling Reactions of Tetrabutylammonium Pyridin-2-olates with Aryl Iodides: An Efficient Synthesis of N-Aryl Pyridine-2-ones. Synthesis, 2008(09), 1523-1524. [Link]

-

Behera, B. K., et al. (2023). Facile and Efficient [4 + 2] Annulation of in Situ Generated Azadienes from N-Propargylamines and Active Methylene Compounds: An Access to Structurally Diversified 2-Pyridones. The Journal of Organic Chemistry, 88(22), 15041–15059. [Link]

-

Imase, H., Noguchi, K., Hirano, M., & Tanaka, K. (2008). Convergent and Rapid Assembly of Substituted 2-Pyridones by N-Acylation of Imines with Alkynoyl Chlorides and the Subsequent Cationic Au(I)/PPh3-Catalyzed Cycloisomerization. Organic Letters, 10(16), 3563–3566. [Link]

-

Chun, Y. S., et al. (2009). Chemo- and Regioselective Reaction of the Blaise Intermediate with Propiolates: Synthesis of 2-Pyridone Derivatives. The Journal of Organic Chemistry, 74(19), 7556–7558. [Link]

-

Chan, D. M. T., & Lam, P. Y. S. (2016). Copper-Promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). The Royal Society of Chemistry. [Link]

Sources

- 1. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Spectroscopic Characterization of N-Substituted Pyridin-2(1H)-one Derivatives

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of N-substituted pyridin-2(1H)-one derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development.[1] By integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), this document offers researchers, scientists, and drug development professionals both the theoretical underpinnings and field-proven protocols necessary for unambiguous characterization. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure data integrity and reproducibility.

Foundational Principles: The Pyridin-2(1H)-one Scaffold

N-substituted pyridin-2(1H)-ones are aromatic heterocyclic compounds. A critical feature of the parent scaffold is its existence in tautomeric equilibrium with 2-hydroxypyridine.[2] However, the introduction of a substituent on the nitrogen atom ('N-substitution') effectively "locks" the molecule in the pyridin-2(1H)-one (or lactam) form. This structural rigidity simplifies spectroscopic analysis, as the equilibrium dynamics are quenched. The primary goal of spectroscopic characterization is to confirm the covalent attachment of the N-substituent and to verify the integrity of the pyridinone ring structure.

The general workflow for characterization follows a logical progression from establishing the molecular mass and elemental formula to mapping the covalent framework and identifying key functional groups.

Caption: Relationship between spectroscopic data and structural information.

Protocol: Electrospray Ionization (ESI)-HRMS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) is often added to the solvent to promote protonation and the formation of the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

-

Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve high mass accuracy (typically < 5 ppm).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument's software to calculate the elemental composition for the measured exact mass.

-

Compare the calculated formula with the expected molecular formula. The difference between the measured and theoretical mass should be less than 5 ppm.

-

Analyze any significant fragment ions to see if they correspond to logical losses from the parent molecule.

-

References

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

- Patel, R. V., Keum, Y. S., & Kim, D. H. (2015). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Chilean Chemical Society.

- Coudoré, F., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances.

-